1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group and a methylphenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reduction of pyridine using hydrogenation over a molybdenum disulfide catalyst
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes and the use of automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline : Shares a similar aromatic amine structure.
- 2-Methoxy-5-((phenylamino)methyl)phenol : Contains a phenylamino group similar to the methylphenylmethylamino group.
Uniqueness: 1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and carboxamide group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-2-4-13(5-3-12)10-18-15(20)11-19-8-6-14(7-9-19)16(17)21/h2-5,14H,6-11H2,1H3,(H2,17,21)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRWXOLSVJGOJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCC(CC2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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